molecular formula C9H7ClN2OS B1453655 6-Chloro-1-benzothiophene-2-carbohydrazide CAS No. 87999-22-2

6-Chloro-1-benzothiophene-2-carbohydrazide

Cat. No.: B1453655
CAS No.: 87999-22-2
M. Wt: 226.68 g/mol
InChI Key: PBXBFDUSQOVCGK-UHFFFAOYSA-N
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Description

6-Chloro-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C9H7ClN2OS and a molecular weight of 226.68 g/mol . It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-benzothiophene-2-carbohydrazide typically involves the reaction of 6-chloro-1-benzothiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-benzothiophene-2-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

6-Chloro-1-benzothiophene-2-carbohydrazide has been investigated for its role as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting anti-inflammatory and antimicrobial activities.

Case Study: Antimicrobial Activity

A study demonstrated the synthesis of metal complexes using this compound as a ligand. The resulting complexes exhibited significant antibacterial activity against E. coli and S. aureus, as well as antifungal activity against A. niger and A. flavus. The compounds were evaluated using the cup plate method, showing promising results at a concentration of 1 mg/mL .

Material Science

In material science, this compound is utilized for developing specialized polymers and materials due to its unique chemical properties. Its incorporation into materials can enhance their electrical and thermal stability.

Applications in Electronics

Research indicates that derivatives of benzothiophene compounds contribute to advancements in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The structural modifications provided by compounds like this compound can lead to improved charge transport properties .

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their electronic properties and potential applications in catalysis.

Metal Complex Formation

The synthesis of metal-ligand complexes with this compound has shown that it can coordinate with metals such as Cu(II), Co(II), Ni(II), and Zn(II). These complexes have been characterized using techniques like IR spectroscopy, NMR, and X-ray diffraction, revealing diverse geometries (octahedral for some metals and tetrahedral for others) .

Biological Research

Beyond its pharmaceutical implications, this compound is also significant in biological studies aimed at understanding disease mechanisms.

Mechanistic Studies

Research involving this compound has contributed to insights into various biological pathways, potentially leading to new therapeutic strategies against diseases such as cancer and infections .

Environmental Applications

Emerging studies have begun to explore the environmental applications of this compound, particularly its role in remediation processes.

Pollutant Degradation

Preliminary investigations suggest that derivatives of benzothiophene compounds could be used in environmental cleanup efforts by facilitating the breakdown of pollutants through chemical reactions .

Summary Table of Applications

Application AreaDescriptionKey Findings
PharmaceuticalIntermediate for anti-inflammatory and antimicrobial drugsSignificant antibacterial activity demonstrated
Material ScienceDevelopment of specialized polymers for electronicsEnhancements in charge transport properties
Coordination ChemistryFormation of metal-ligand complexesDiverse geometries observed in metal complexes
Biological ResearchStudies on disease mechanismsInsights into potential therapeutic strategies
EnvironmentalPotential use in pollutant degradationInitial findings suggest efficacy in remediation

Mechanism of Action

The mechanism of action of 6-Chloro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1-benzothiophene-2-carboxylic acid
  • 6-Chloro-1-benzothiophene-2-amine
  • 6-Chloro-1-benzothiophene-2-thiol

Uniqueness

6-Chloro-1-benzothiophene-2-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbohydrazide group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for pharmaceutical research .

Biological Activity

6-Chloro-1-benzothiophene-2-carbohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a benzothiophene core and a carbohydrazide functional group, has been investigated for various pharmacological effects, particularly its anti-inflammatory and antimicrobial properties.

  • Molecular Formula : C₉H₈ClN₃S
  • Molecular Weight : Approximately 227.69 g/mol
  • Structural Features : The compound features a chloro substituent at the 6-position of the benzothiophene ring and a carbohydrazide group at the 2-position, which are critical for its biological activity.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in various cell lines. For instance, one study highlighted its ability to block the NF-κB signaling pathway, which is pivotal in inflammatory responses .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. It demonstrated notable activity against Staphylococcus aureus , including drug-resistant strains. The minimum inhibitory concentration (MIC) was found to be as low as 4 µg/mL, indicating strong antimicrobial potential without significant cytotoxicity on normal human cells .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways and microbial growth.
  • Modulation of Signaling Pathways : It affects key signaling pathways such as NF-κB, leading to reduced expression of inflammatory mediators.
  • Direct Antimicrobial Action : The structural features allow it to interact with bacterial cell membranes or specific targets within microbial cells.

Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of various benzothiophene derivatives, including this compound. The findings indicated that this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages .

Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, researchers synthesized a series of benzothiophene derivatives and tested them against multiple bacterial strains. The study concluded that this compound exhibited superior activity against resistant strains of bacteria compared to other derivatives .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Activities
6-Bromo-1-benzothiophene-2-carbohydrazide Bromo substituent at position 6Investigated for anti-inflammatory effects
4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide Chloro substituent at position 3Antimicrobial and anticancer activities
5-Bromo-1-benzothiophene-2-carbohydrazide Bromo substituent at position 5Potential antifungal properties
This compound Chloro substituent instead of bromoInvestigated for anti-inflammatory effects

Properties

IUPAC Name

6-chloro-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c10-6-2-1-5-3-8(9(13)12-11)14-7(5)4-6/h1-4H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXBFDUSQOVCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652734
Record name 6-Chloro-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87999-22-2
Record name 6-Chloro-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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